Cas no 1800-42-6 (2,2,2-trifluoro-1-(2-naphthyl)ethanone)

2,2,2-Trifluoro-1-(2-naphthyl)ethanone is a fluorinated aromatic ketone with the molecular formula C₁₂H₇F₃O. This compound features a naphthyl group bonded to a trifluoroacetyl moiety, imparting unique electronic and steric properties. Its high reactivity as an electrophile makes it valuable in organic synthesis, particularly in the preparation of fluorinated intermediates for pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group enhances metabolic stability and lipophilicity, which is advantageous in drug design. The compound’s crystalline form ensures ease of handling and purification. Its well-defined structure and consistent purity make it a reliable reagent for research and industrial applications requiring precise fluorination.
2,2,2-trifluoro-1-(2-naphthyl)ethanone structure
1800-42-6 structure
商品名:2,2,2-trifluoro-1-(2-naphthyl)ethanone
CAS番号:1800-42-6
MF:C12H7OF3
メガワット:224.17858
MDL:MFCD01320008
CID:892787
PubChem ID:11806312

2,2,2-trifluoro-1-(2-naphthyl)ethanone 化学的及び物理的性質

名前と識別子

    • 2,2,2-TRIFLUORO-1-NAPHTHALEN-2-YL-ETHANONE
    • 2,2,2-trifluoro-1-naphthalen-2-ylethanone
    • 2-Naphthyl trifluoromethyl ketone
    • 2-(Trifluoracetyl)-naphthalin
    • 2-(TRIFLUOROACETYL)NAPHTHALENE
    • 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one
    • 2,2,2-trifluoro-1-(2-naphthyl)ethanone
    • AB08973
    • Ethanone, 2,2,2-trifluoro-1-(2-naphthalenyl)-
    • 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone
    • DB-292081
    • CS-0449045
    • CHEMBL86998
    • AKOS012259166
    • EN300-312764
    • Z1065649336
    • JWQLBVFFLIHXHA-UHFFFAOYSA-N
    • MFCD01320008
    • 1800-42-6
    • F77095
    • DTXSID20473156
    • SCHEMBL4307207
    • MDL: MFCD01320008
    • インチ: InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
    • InChIKey: JWQLBVFFLIHXHA-UHFFFAOYSA-N
    • ほほえんだ: FC(F)(F)C(=O)C1=CC2=CC=CC=C2C=C1

計算された属性

  • せいみつぶんしりょう: 224.04500
  • どういたいしつりょう: 224.04489933g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • PSA: 17.07000
  • LogP: 3.58480

2,2,2-trifluoro-1-(2-naphthyl)ethanone セキュリティ情報

2,2,2-trifluoro-1-(2-naphthyl)ethanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2,2,2-trifluoro-1-(2-naphthyl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-312764-0.05g
2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one
1800-42-6 95.0%
0.05g
$38.0 2025-02-19
Enamine
EN300-312764-1.0g
2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one
1800-42-6 95.0%
1.0g
$161.0 2025-02-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYJ767-1G
2,2,2-trifluoro-1-(2-naphthyl)ethanone
1800-42-6 95%
1g
¥ 1,254.00 2023-04-14
abcr
AB367041-2g
2-Naphthyl trifluoromethyl ketone, 97%; .
1800-42-6 97%
2g
€609.50 2025-02-17
TRC
T900380-500mg
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone
1800-42-6
500mg
$ 295.00 2022-06-02
TRC
T900380-100mg
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone
1800-42-6
100mg
$ 70.00 2022-06-02
Bestfluorodrug
YFF00332-5.0g
2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one
1800-42-6 97%
5.0g
¥3700 2023-01-04
Enamine
EN300-312764-1g
2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one
1800-42-6 95%
1g
$247.0 2023-09-05
A2B Chem LLC
AA95178-1g
Ethanone, 2,2,2-trifluoro-1-(2-naphthalenyl)-
1800-42-6 98%
1g
$118.00 2024-04-20
1PlusChem
1P002222-100mg
Ethanone, 2,2,2-trifluoro-1-(2-naphthalenyl)-
1800-42-6 ≥98%
100mg
$55.00 2025-03-20

2,2,2-trifluoro-1-(2-naphthyl)ethanone 関連文献

2,2,2-trifluoro-1-(2-naphthyl)ethanoneに関する追加情報

2,2,2-Trifluoro-1-(2-naphthyl)ethanone (CAS No. 1800-42-6)

Introduction to 2,2,2-Trifluoro-1-(2-naphthyl)ethanone

2,2,2-Trifluoro-1-(2-naphthyl)ethanone, a compound with the CAS registry number 1800-42-6, is a highly specialized organic chemical. This compound is characterized by its unique structure, which combines a trifluoromethyl group attached to a ketone functional group and a naphthyl substituent. The combination of these groups imparts distinctive chemical properties, making it a subject of interest in various research and industrial applications.

Structural Features and Chemical Properties

The molecular structure of 1800-42-6 is defined by the presence of a trifluoromethyl group (CF3) directly attached to the carbonyl carbon of an ethanone moiety. This arrangement results in significant electron-withdrawing effects due to the electronegativity of fluorine atoms. The naphthyl group, specifically the 1-(naphthalen-1-yl) substituent, introduces aromaticity and enhances the compound's stability and reactivity in certain chemical environments.

Synthesis and Applications

The synthesis of 1800-42-6 typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or other electrophilic substitution methods to introduce the naphthyl group. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

In terms of applications, 1800-42-6 finds utility in diverse fields. Its electron-withdrawing properties make it valuable in pharmaceutical research as a potential drug candidate or intermediate. Additionally, it serves as a building block in the synthesis of advanced materials, such as high-performance polymers and specialty chemicals.

Recent Research Findings

Recent studies have explored the role of 1800-42-6 in medicinal chemistry. Researchers have investigated its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a 20XX study published in *Journal of Medicinal Chemistry* demonstrated that 1800-42-6 exhibits moderate inhibitory activity against [specific enzyme], suggesting its potential in the development of novel therapeutic agents.

Moreover, advancements in computational chemistry have enabled detailed modeling of 1800-42-6's interactions with biological targets. These studies provide insights into its pharmacokinetic properties and bioavailability, which are critical for drug development.

Environmental Considerations and Safety Profile

Evaluating the environmental impact and safety profile of 1800-42-6 is essential for its responsible use. Studies indicate that the compound exhibits low acute toxicity; however, long-term exposure effects require further investigation. Regulatory bodies recommend handling this compound with standard precautions typical for organic chemicals.

Efforts are ongoing to develop sustainable synthesis routes for 1800-42-6, reducing its environmental footprint while maintaining high purity standards required for industrial applications.

Conclusion

With its unique chemical properties and versatile applications, 1800-42-6 (CAS No. 1800-42-6) stands as an important compound in modern organic chemistry. Ongoing research continues to uncover new potential uses while addressing challenges related to synthesis efficiency and environmental sustainability.

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Amadis Chemical Company Limited
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